molecular formula C19H16ClNO2 B11960180 5-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide CAS No. 618400-12-7

5-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide

Cat. No.: B11960180
CAS No.: 618400-12-7
M. Wt: 325.8 g/mol
InChI Key: QANXAFKGEKCNFX-UHFFFAOYSA-N
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Description

5-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 2-chlorophenyl group and an N-(2,4-dimethylphenyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide typically involves the reaction of 2-chlorobenzoyl chloride with 2,4-dimethylaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which then undergoes cyclization to form the furan ring. The reaction conditions generally include refluxing the reaction mixture in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-2-thiopheneamide
  • 5-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-2-pyrroleamide
  • 5-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-2-pyrazoleamide

Uniqueness

5-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide is unique due to the presence of the furan ring, which imparts specific chemical and biological properties. Compared to its thiophene, pyrrole, and pyrazole analogs, the furan derivative may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

618400-12-7

Molecular Formula

C19H16ClNO2

Molecular Weight

325.8 g/mol

IUPAC Name

5-(2-chlorophenyl)-N-(2,4-dimethylphenyl)furan-2-carboxamide

InChI

InChI=1S/C19H16ClNO2/c1-12-7-8-16(13(2)11-12)21-19(22)18-10-9-17(23-18)14-5-3-4-6-15(14)20/h3-11H,1-2H3,(H,21,22)

InChI Key

QANXAFKGEKCNFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl)C

Origin of Product

United States

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